5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol
CAS No.: 645417-97-6
Cat. No.: VC16913041
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645417-97-6 |
|---|---|
| Molecular Formula | C17H13N3O2 |
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20) |
| Standard InChI Key | NGWPLXBCECERRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)O)O |
Introduction
Structural Characterization and Nomenclature
Core Framework and Substituent Analysis
The compound’s IUPAC name, 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol, delineates a fused polycyclic system comprising:
-
A pyrazolo[4,3-c]isoquinoline moiety, where a pyrazole ring (positions 1–3) is annulated to an isoquinoline system (positions 4–9) at the [4,3-c] positions .
-
A 3-methyl group substituent at position 3 of the pyrazole ring.
-
A 1,3-dihydroxybenzene (resorcinol) group linked via a single bond to position 5 of the pyrazoloisoquinoline core.
The molecular formula, though unspecified in available sources, can be inferred as C₁₉H₁₅N₃O₂ based on structural analogs such as 1h-pyrazolo[4,3-c]quinoline derivatives (e.g., C₂₃H₁₇N₃ for 3-methyl-1,4-diphenylpyrazolo[4,3-c]quinoline) . Key structural features include:
Spectroscopic and Crystallographic Signatures
While no experimental spectra or crystal structures exist for this exact compound, related pyrazoloisoquinoline derivatives exhibit:
-
¹H NMR: Downfield shifts for pyrazole protons (δ 8.1–8.5 ppm) and aromatic protons in the isoquinoline system (δ 7.2–7.8 ppm) . The resorcinol group would show broad singlets for hydroxyl protons (δ 5.5–6.0 ppm) and meta-coupled aromatic protons (δ 6.2–6.8 ppm) .
-
X-ray diffraction: Analogous structures (e.g., 5-aryl-pyrazolo[3,4-c]isoquinolines) demonstrate planar fused-ring systems with dihedral angles <10° between the pyrazole and isoquinoline planes .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
Pyrazolo[4,3-c]isoquinoline core: Synthesized via Pictet–Spengler-type cyclization of 5-aminopyrazoles with aldehydes .
-
Resorcinol substituent: Introduced via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.
Proposed Synthesis Route
Building on methodologies from pyrazolo[3,4-c]isoquinoline syntheses , a plausible route involves:
-
Formation of 5-aminopyrazole precursor:
-
Condensation of hydrazine with a β-ketonitrile derivative to yield 4-aryl-5-aminopyrazole.
-
-
Cyclization with aldehyde:
-
Reaction of 5-aminopyrazole with 3,5-dihydroxybenzaldehyde in trifluoroacetic acid (TFA), facilitating:
a. Imine formation (azomethine intermediate).
b. Acid-catalyzed cyclization to form the pyrazoloisoquinoline core.
c. Aromatization via dehydrogenation.
-
Critical Parameters:
-
Acid choice: TFA promotes cyclization but may require subsequent neutralization to isolate the diol without esterification .
-
Temperature: Reactions typically proceed at 80–100°C for 6–12 hours .
Physicochemical Properties and Stability
Predicted Solubility and LogP
The compound’s solubility profile is governed by its dual polar (diol) and nonpolar (aromatic cores) regions:
| Property | Estimation | Basis |
|---|---|---|
| LogP | 2.8–3.5 | Comparable to CID 76847195 |
| Water solubility | 10–50 µg/mL (low) | Hydroxyl groups vs. aromaticity |
| pKa | 9.5 (phenolic OH), 10.2 (second OH) | Resorcinol analogs |
Thermal and Oxidative Stability
-
Thermal decomposition: Expected >250°C based on fused-ring analogs .
-
Oxidative sensitivity: The resorcinol moiety may undergo quinone formation under strong oxidizing conditions .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Synthetic Optimization
-
Protecting groups: Selective protection of diol during cyclization (e.g., acetonide formation).
-
Catalysis: Transition metal-catalyzed C–N coupling for resorcinol introduction.
Biological Evaluation Priorities
-
Kinase profiling: Broad-spectrum assay against 400+ kinases.
-
ADMET studies: Plasma protein binding, hERG channel inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume